molecular formula C22H23NO4 B8222802 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-enoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-enoic acid

Cat. No.: B8222802
M. Wt: 365.4 g/mol
InChI Key: WEIZUZAGVKXOOD-FQEVSTJZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-enoic acid is a synthetic unnatural α-amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl-substituted amino moiety, and a hex-5-enoic acid backbone. This compound is structurally designed for applications in peptide synthesis, particularly in solid-phase methodologies, where the Fmoc group serves as a temporary protective group for the amino functionality during sequential coupling reactions . The hex-5-enoic acid chain introduces an unsaturated bond, which may influence solubility, reactivity, or interaction with biological targets .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hex-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h3,5-12,19-20H,1,4,13-14H2,2H3,(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIZUZAGVKXOOD-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-enoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Alkylation: The protected amino acid is then subjected to alkylation using methyl iodide to introduce the methyl group.

    Introduction of the Hex-5-enoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-enoic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and DMAP.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have demonstrated the potential of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-enoic acid as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7).

  • Mechanism of Action :
    • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
    • Cell Cycle Arrest : It disrupts the cell cycle at the S phase, inhibiting cancer cell proliferation.

Case Study: Breast Cancer
In a study focusing on MCF-7 cells, the compound displayed an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM). The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate potential activity against various bacterial strains.

  • Inhibition of Gram-positive and Gram-negative Bacteria : Similar derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

The unique properties of this compound make it a candidate for further research in drug development:

  • Targeting Specific Pathways : Its ability to induce apoptosis and inhibit cell cycle progression positions it as a potential treatment option for various cancers.

Mechanism of Action

The primary mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-enoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The compound is then deprotected to reveal the free amino group, allowing for further coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader family of Fmoc-protected amino acids with variable side chains and substituents. Below is a detailed comparison with key analogs, focusing on structural features, synthetic parameters, and physicochemical properties.

Key Observations :

Substituent Effects: The methyl group on the amino nitrogen in the target compound differentiates it from analogs like 2e or 2g, which retain a primary amino group. Methylation may reduce nucleophilicity, affecting coupling efficiency in peptide synthesis . Piperazine or piperidine substituents (e.g., 2e, 2g, 4) enhance solubility in polar solvents, whereas the hex-5-enoic acid backbone in the target compound introduces hydrophobicity .

Synthetic Yields: Yields for Fmoc-protected amino acids vary widely (58–98%), influenced by steric hindrance and side-chain complexity. For example, 2g (61% yield) has a bulky bipiperidine group, while 2e (85% yield) benefits from a simpler 4-methylpiperazine substituent . The target compound’s synthetic pathway is likely comparable but remains undocumented in the provided evidence.

Optical Activity :

  • Optical rotations ([α]₂₀ᴅ) for related compounds range from −11.3 to +2.3, reflecting stereochemical purity. The absence of methyl groups in analogs like 4 ([α]₂₀ᴅ = −11.3) suggests that methylation may subtly alter chiral center interactions .

Key Observations :

  • The target compound likely shares the H302 (acute oral toxicity), H315 (skin irritation), and H319 (eye irritation) classifications common to Fmoc-protected amino acids .
  • Unsaturated analogs (e.g., pent-4-ynoic acid) may pose additional respiratory hazards (H335) due to alkyne reactivity .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hex-5-enoic acid is a compound characterized by its unique structural features, including a fluorene moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its potential applications in drug development.

Structural Characteristics

The compound features:

  • Fluorene Backbone : Enhances lipophilicity and biological interactions.
  • Carbamoyl and Amino Groups : Implicated in enzyme interactions and receptor binding.
  • Hex-5-enoic Acid Moiety : Contributes to the compound's reactivity and potential biological effects.

The biological activity of this compound may involve:

  • Enzyme Inhibition : Interaction with specific enzymes can modulate metabolic pathways.
  • Receptor Binding : Potential interactions with receptors involved in inflammatory or cancer pathways.

Antimicrobial Activity

Research indicates that fluorene derivatives exhibit significant antimicrobial properties. For instance, structural modifications have been shown to enhance activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Bacillus anthracis . The presence of electron-withdrawing groups on the aromatic ring has been linked to increased inhibitory effects against planktonic and biofilm states of bacteria.

Antitumor Properties

Fluorene derivatives have demonstrated antitumor activity through mechanisms such as:

  • Topoisomerase Inhibition : Some derivatives act as potent inhibitors of type I topoisomerases, which are crucial for DNA replication .
  • Cytotoxicity Studies : Compounds similar to (S)-2 have shown cytotoxic effects in various cancer cell lines, indicating their potential as anticancer agents .

Neuroprotective Effects

Studies have suggested that fluorene derivatives might exert neuroprotective effects by modulating neurotransmitter systems. This suggests potential applications in treating neurodegenerative diseases .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several fluorene derivatives and evaluated their antimicrobial activity against multiple bacterial strains. The findings indicated that specific structural modifications significantly enhanced their efficacy, particularly against resistant strains .
  • Antitumor Activity Assessment : In vitro assays demonstrated that certain fluorene-based compounds exhibited strong cytotoxicity against human cancer cell lines. The structure–activity relationship analyses indicated that the introduction of specific functional groups could optimize their antitumor effects .
  • Neuroprotective Studies : Research on similar fluorene derivatives highlighted their ability to protect neuronal cells from oxidative stress, suggesting a mechanism involving the modulation of signaling pathways related to neuroprotection .

Data Table: Summary of Biological Activities

Activity TypeCompound CharacteristicsObserved Effects
AntimicrobialFluorene derivatives with various substituentsInhibition of bacterial growth
AntitumorTopoisomerase inhibitors among fluorene derivativesCytotoxicity in cancer cell lines
NeuroprotectiveModulation of neurotransmitter systemsProtection against oxidative stress

Q & A

Q. Basic

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of dust/aerosols.
  • Store in sealed containers at -20°C, away from light and moisture .

How to resolve discrepancies in hazard classifications across different safety data sheets?

Advanced
Discrepancies in GHS classifications (e.g., H302 vs. H315) arise from limited toxicological data. Researchers should:

  • Cross-reference SDS from multiple vendors (e.g., Key Organics, Indagoo).
  • Conduct in-house acute toxicity assays (e.g., OECD 423 for oral toxicity).
  • Consult regulatory guidelines (EC No. 1272/2008) for harmonized classifications .

What analytical techniques confirm the structural integrity and purity of the synthesized compound?

Q. Advanced

  • NMR : Confirm stereochemistry via ¹H and ¹³C shifts (e.g., δ 7.75–7.30 ppm for Fmoc aromatic protons).
  • MALDI-TOF MS : Validate molecular weight (expected [M+H]⁺ ~440–450 Da).
  • HPLC : Assess purity (>98%) using UV detection at 265 nm (Fmoc absorbance) .

What are the recommended storage conditions to maintain compound stability?

Basic
Store in airtight, light-resistant containers at -20°C in a desiccator. Avoid exposure to humidity, which can hydrolyze the Fmoc group .

How does the presence of the hex-5-enoic acid moiety influence peptide backbone conformation?

Advanced
The hex-5-enoic acid introduces a carbon-carbon double bond, enabling olefin metathesis for peptide stapling. This stabilizes α-helical conformations, as confirmed by circular dichroism (CD) spectroscopy. Rigidity is further enhanced by the methylamino group, reducing backbone flexibility .

What strategies mitigate side reactions during solid-phase peptide synthesis using this derivative?

Q. Advanced

  • Use orthogonal protecting groups (e.g., Alloc for lysine side chains) to prevent unintended deprotection.
  • Optimize Fmoc deprotection times to ≤15 minutes.
  • Implement capping steps (e.g., acetic anhydride) to terminate unreacted termini and reduce deletion sequences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.